molecular formula C5H8F2O B6283109 rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis CAS No. 2708283-16-1

rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis

Cat. No.: B6283109
CAS No.: 2708283-16-1
M. Wt: 122.11 g/mol
InChI Key: RPIKLIIFMWGPPI-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis is a unique chemical compound used in scientific research. Its versatile nature allows for the exploration of various applications, from drug development to material synthesis. The compound has a molecular formula of C5H8F2O and a molecular weight of 122.1132 .

Preparation Methods

The synthesis of rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis involves several steps. One common method includes the reaction of difluoromethylcyclopropane with methanol under specific conditions . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylcyclopropyl ketone, while reduction may produce difluoromethylcyclopropyl alcohol.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of difluoromethyl groups on biological systems. . In industry, it is used in the synthesis of materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis involves its interaction with molecular targets and pathways in biological systems. The difluoromethyl group plays a crucial role in its activity, influencing the compound’s reactivity and interactions with enzymes and receptors . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis can be compared with other similar compounds, such as rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis. While both compounds contain the difluoromethyl group, their reactivity and applications may differ due to the presence of different functional groups. The unique properties of this compound make it particularly valuable in specific research and industrial contexts.

Properties

CAS No.

2708283-16-1

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

[(1S,2R)-2-(difluoromethyl)cyclopropyl]methanol

InChI

InChI=1S/C5H8F2O/c6-5(7)4-1-3(4)2-8/h3-5,8H,1-2H2/t3-,4-/m1/s1

InChI Key

RPIKLIIFMWGPPI-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(F)F)CO

Canonical SMILES

C1C(C1C(F)F)CO

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.